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Introduction
Flow cytometry is a powerful technique for single-cell analysis, relying on the specific binding of

fluorochrome-conjugated antibodies to cellular targets. The composition of the staining buffer is

critical for maintaining cell viability, preventing non-specific antibody binding, and ensuring the

integrity of the staining signal. Sodium azide (NaN₃) is a commonly used but often

misunderstood component of flow cytometry staining buffers. This document provides a

detailed overview of the functions of sodium azide, protocols for its use, and important

considerations for researchers.

The Multifaceted Role of Sodium azide in Flow
Cytometry
Sodium azide is included in flow cytometry staining buffers for several key reasons:

Inhibition of Antibody Capping and Internalization: Cell surface antigens can mobilize and

cluster upon antibody binding, a phenomenon known as "capping." This can be followed by

the internalization or shedding of the antigen-antibody complexes.[1][2] These processes can

lead to a significant reduction in fluorescence signal and inaccurate quantification of surface

markers.[3][4] Sodium azide is a metabolic inhibitor that depletes ATP, thereby blocking
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these active, energy-dependent processes and preserving the antibody binding on the cell

surface.[3][5][6]

Prevention of Microbial Growth: Sodium azide is a potent biocide that prevents bacterial and

fungal contamination in antibody solutions and staining buffers, particularly during storage.[1]

[7][8]

Enhanced Signal Stability: By preventing the redistribution of cell surface antigens, sodium
azide contributes to a more stable and reliable fluorescence signal.[5]

It is important to note that sodium azide is toxic to cells as it inhibits cellular respiration.[7][9]

Therefore, it should be omitted from buffers if downstream applications require viable cells for

functional assays or cell sorting for culture.[10][11]

Data Presentation: Staining Buffer Components
The composition of a flow cytometry staining buffer, often referred to as FACS buffer, can be

tailored to specific experimental needs. Below is a summary of common components and their

recommended concentrations.
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Component
Recommended
Concentration

Purpose Citations

Phosphate Buffered

Saline (PBS)
1X

Isotonic buffer to

maintain cell integrity.

Should be Ca²⁺/Mg²⁺

free to prevent cell

clumping.

[12][13]

Protein Supplement

(BSA or FBS)

0.1-1% BSA or 1-10%

FBS

Blocks non-specific

antibody binding to Fc

receptors and reduces

cell adhesion to tubes.

[12][14]

Sodium Azide (NaN₃) 0.05-1% (w/v)

Prevents antibody

capping/internalization

and microbial growth.

[12][13][14]

EDTA 0.5-5 mM

Chelates divalent

cations (Ca²⁺, Mg²⁺)

to prevent cell-to-cell

adhesion and

clumping.

[7][12][14]

DNase I 25-50 µg/mL

Degrades DNA

released from dead

cells, which can cause

cell clumping.

[12][14]

Experimental Protocols
Preparation of FACS Staining Buffer (with Sodium Azide)
Materials:

1X Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

Sodium Azide (NaN₃)
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Distilled water (dH₂O)

Procedure:

To prepare 500 mL of FACS buffer (1% BSA, 0.1% NaN₃ in PBS):

Weigh out 5 g of BSA.

Weigh out 0.5 g of sodium azide. Caution: Sodium azide is highly toxic. Handle with

appropriate personal protective equipment (PPE) in a fume hood.

Add the BSA and sodium azide to approximately 400 mL of 1X PBS.

Gently mix until all components are dissolved. Avoid vigorous shaking to prevent protein

denaturation.

Adjust the final volume to 500 mL with 1X PBS.

Filter sterilize the buffer through a 0.22 µm filter.

Store at 4°C.

Protocol for Cell Surface (Extracellular) Staining
This protocol is suitable for staining cell surface antigens on viable or fixed cells.

Workflow:

Prepare Single-Cell
Suspension

Wash Cells with
FACS Buffer

Fc Receptor Block
(Optional)

Incubate with
Fluorochrome-Conjugated

Antibody

 On ice, 20-30 min Wash Cells with
FACS Buffer (x2)

Resuspend in
FACS Buffer

Acquire on
Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for extracellular flow cytometry staining.

Procedure:
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Start with a single-cell suspension. Adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-

cold FACS buffer.[10]

Transfer 100 µL of the cell suspension to a FACS tube.

(Optional but Recommended) If your cells express high levels of Fc receptors (e.g.,

macrophages, B cells), add an Fc blocking reagent and incubate on ice for 10-15 minutes to

prevent non-specific antibody binding.[10][12]

Add the predetermined optimal concentration of the fluorochrome-conjugated primary

antibody.

Incubate for 20-30 minutes at 4°C in the dark.[4][10] The low temperature and the presence

of sodium azide will prevent the internalization of surface antigens.[3]

Wash the cells twice by adding 2 mL of ice-cold FACS buffer, centrifuging at 300-400 x g for

5 minutes at 4°C, and decanting the supernatant.[15]

Resuspend the cell pellet in 300-500 µL of FACS buffer.

Keep the samples on ice and protected from light until analysis on the flow cytometer. For

best results, analyze within a few hours.[5]

Protocol for Intracellular Staining
This protocol involves cell fixation and permeabilization to allow antibodies to access

intracellular targets. A sequential staining approach is typically used, where surface markers

are stained before fixation and permeabilization.[12]

Workflow:

Perform Extracellular
Staining (Steps 1-6)

Fix Cells with
Fixation Buffer

 10-15 min, RT Permeabilize Cells with
Permeabilization Buffer

 10-20 min, RT 
Incubate with

Intracellular Antibody in
Permeabilization Buffer

 30 min, RT Wash with
Permeabilization Buffer

Resuspend in
FACS Buffer

Acquire on
Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for sequential extracellular and intracellular staining.
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Procedure:

Follow steps 1-6 of the Protocol for Cell Surface (Extracellular) Staining.

After the final wash for surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer

(e.g., 2-4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature.

[13]

Wash the cells once with FACS buffer.

Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or

Saponin in PBS).[13]

Add the fluorochrome-conjugated antibody for the intracellular target, diluted in

Permeabilization Buffer.

Incubate for at least 30 minutes at room temperature, protected from light.

Wash the cells twice with Permeabilization Buffer. It is important to keep the permeabilizing

agent present during the wash steps to ensure the cell membrane remains permeable.[12]

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Analyze on the flow cytometer.

Mechanism of Action of Sodium Azide
Sodium azide acts as a metabolic inhibitor by binding to the heme cofactor of the cytochrome

c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding is irreversible

and effectively halts cellular respiration and ATP production.
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Caption: Mechanism of action of sodium azide in inhibiting cellular metabolism.

Conclusion and Recommendations
The inclusion of sodium azide in flow cytometry staining buffers is a standard and often

necessary practice to ensure the quality and reliability of staining data for cell surface markers.

Its ability to prevent antibody-induced antigen modulation is crucial for accurate

immunophenotyping. However, its toxicity must be considered, and it should be excluded when

cell viability is required for subsequent applications. For such cases, it is imperative to work

quickly, keep cells on ice, and consider using azide-free antibody formulations.[9] Always

optimize staining protocols, including buffer composition, for your specific cell type and

experimental goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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